N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
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Description
The compound of interest belongs to a class of chemicals that likely exhibit notable biological or chemical properties due to its structural components. The pyrazolo[1,5-a]pyrimidine core, for instance, is a well-studied motif due to its presence in compounds with significant biological activities and its unique chemical reactivity profile.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves cyclization reactions and the use of specific reagents to introduce various functional groups to the core structure. For example, Chimichi et al. (1996) described the reaction mechanism of substituted pyrazolo[1,5-a]pyrimidines, providing insights into the synthesis routes and mechanisms that could be relevant to our compound (Chimichi et al., 1996).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used for molecular structure analysis of such compounds. For instance, the crystal structure of 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7, 9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined, highlighting the utility of X-ray diffraction in elucidating compound structures (Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[1,5-a]pyrimidines can lead to a variety of products depending on the reactants and conditions used. For example, the transformation of pyrido[1,2-a]pyrazine into imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, as described by Kolar et al. (1996), shows the versatility of reactions that such compounds can undergo (Kolar et al., 1996).
Physical Properties Analysis
Physical properties, including thermal stability and crystallinity, can be analyzed through techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). The synthesis and characterization of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, for instance, provide data on the compound's stability and optical properties, which are essential for understanding its physical behavior (Tamer et al., 2015).
Chemical Properties Analysis
The reactivity of such compounds with various reagents can elucidate their chemical properties. Alkylation reactions, for instance, can reveal the nucleophilicity of nitrogen atoms within the pyrazolo[1,5-a]pyrimidine ring. Bookser et al. (2018) explored solvent-controlled, site-selective N-alkylation reactions, shedding light on the chemical properties of pyrazolo[3,4-d]pyrimidines (Bookser et al., 2018).
Scientific Research Applications
Synthesis and Characterization
Research in the area of synthesis and characterization of pyrazole derivatives, including those with complex structures similar to the specified compound, highlights the methodology for creating these molecules and understanding their properties. For instance, Titi et al. (2020) demonstrated the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020). This work indicates the broad potential for the application of such compounds in pharmaceutical research, offering a foundation for exploring the specific compound .
Biological Activity
The exploration of biological activities of related compounds suggests potential research applications for "N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide." Studies have shown that pyrimidine and pyrazole linked heterocyclic compounds exhibit significant insecticidal and antibacterial potential, as demonstrated by Deohate and Palaspagar (2020) (Deohate & Palaspagar, 2020). This suggests that the compound could be investigated for similar biological activities, contributing to the development of new antimicrobial agents or insecticides.
Pharmacological Potential
The pharmacological potential of structurally related compounds, particularly in the context of receptor antagonism and treatment of diseases, is another area of interest. Research on pyrazolo[4,3-d]pyrimidine derivatives, for instance, has identified potent and selective antagonists for specific receptors, indicating a potential application in the treatment of neurological disorders or cancer (Squarcialupi et al., 2016). Such studies underscore the value of exploring "N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide" for its pharmacological applications.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c1-12-11-17(27)24-20(22-12)26-16(10-13(2)25-26)23-19(29)18(28)21-9-8-14-4-6-15(30-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,21,28)(H,23,29)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGCJMQCRXUIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide |
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